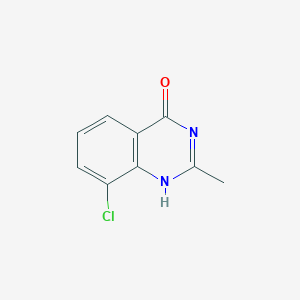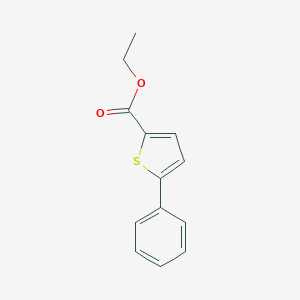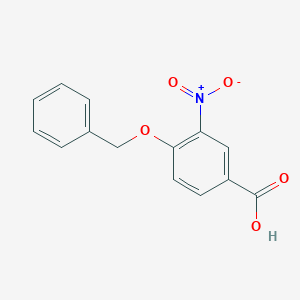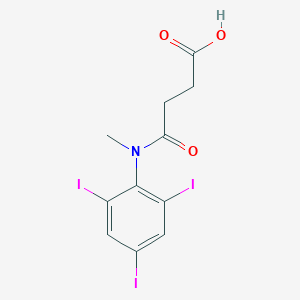
8-Chloro-2-methylquinazolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chloro-2-methylquinazolin-4(1H)-one: is a heterocyclic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of a chlorine atom at the 8th position and a methyl group at the 2nd position of the quinazoline ring imparts unique chemical properties to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 8-Chloro-2-methylquinazolin-4(1H)-one typically begins with 2-amino-5-chlorobenzonitrile and acetic anhydride.
Reaction Steps:
Industrial Production Methods:
Large-Scale Synthesis: For industrial production, the synthesis is scaled up using batch reactors. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 8-Chloro-2-methylquinazolin-4(1H)-one can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form 8-chloro-2-methylquinazolin-4-amine.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation Products: Various quinazolinone derivatives.
Reduction Products: 8-Chloro-2-methylquinazolin-4-amine.
Substitution Products: Substituted quinazolinones with different functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
Chemistry:
Catalysis: 8-Chloro-2-methylquinazolin-4(1H)-one is used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Biology:
Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Medicine:
Anticancer Research: Due to its structural similarity to other biologically active quinazolines, it is investigated for its potential anticancer properties.
Antimicrobial Activity: The compound is also explored for its antimicrobial effects against various pathogens.
Industry:
Material Science: It is used in the synthesis of advanced materials with specific properties, such as polymers and coatings.
Mécanisme D'action
Molecular Targets and Pathways:
Enzyme Interaction: 8-Chloro-2-methylquinazolin-4(1H)-one interacts with specific enzymes, inhibiting their activity. This interaction is often mediated through the binding of the compound to the active site of the enzyme.
Cell Signaling Pathways: The compound can modulate cell signaling pathways, leading to changes in cellular functions such as proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
Quinazoline: The parent compound of the quinazoline family, known for its biological activity.
4-Chloroquinazoline: Similar in structure but lacks the methyl group at the 2nd position.
2-Methylquinazoline: Similar in structure but lacks the chlorine atom at the 8th position.
Uniqueness:
Structural Features: The presence of both a chlorine atom at the 8th position and a methyl group at the 2nd position makes 8-Chloro-2-methylquinazolin-4(1H)-one unique. These structural features contribute to its distinct chemical and biological properties.
Biological Activity: The combination of these substituents enhances its potential as a bioactive molecule, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
8-chloro-2-methyl-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-5-11-8-6(9(13)12-5)3-2-4-7(8)10/h2-4H,1H3,(H,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGYAYOQTQMORC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2Cl)C(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650061 |
Source


|
| Record name | 8-Chloro-2-methylquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19407-54-6 |
Source


|
| Record name | 8-Chloro-2-methylquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,6-Dibromobenzo[d]thiazol-2-amine](/img/structure/B99045.png)

![Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one](/img/structure/B99048.png)










